molecular formula C17H15NO3 B604170 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one CAS No. 946338-51-8

2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one

Cat. No. B604170
CAS RN: 946338-51-8
M. Wt: 281.3g/mol
InChI Key: YTHYXWAUNOGVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one, also known as DIMBOA, is a natural compound that belongs to the class of benzoxazinoids. It is found in various plants, including maize, wheat, and rye. DIMBOA has been widely studied for its potential applications in various fields, including agriculture, medicine, and food industry.

Scientific Research Applications

2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has been widely studied for its potential applications in various fields, including agriculture, medicine, and food industry. In agriculture, 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has been shown to have anti-herbivore properties, which can protect plants from insect damage. In medicine, 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In the food industry, 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one has been shown to have antioxidant properties, which can prevent food spoilage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is also readily available from natural sources, which makes it more cost-effective compared to other compounds. However, one of the limitations of using 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are many future directions for further research on 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one, including the study of its potential applications in agriculture, medicine, and food industry. In agriculture, further research is needed to understand the mechanisms of action of 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one and its potential use as a natural pesticide. In medicine, further research is needed to understand the anti-inflammatory, anti-cancer, and anti-microbial properties of 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one and its potential use as a therapeutic agent. In the food industry, further research is needed to understand the antioxidant properties of 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one and its potential use as a natural preservative.

Synthesis Methods

2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one can be synthesized using various methods, including the extraction from natural sources and chemical synthesis. The extraction method involves the isolation of 2-(3-methoxyphenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one from plant tissues using solvents such as methanol, ethanol, or acetone. The chemical synthesis method involves the reaction of 2-amino-3-methoxybenzoic acid with acetic anhydride and dimethyl sulfate, followed by the cyclization of the resulting intermediate with phosphorus oxychloride.

properties

IUPAC Name

2-(3-methoxyphenyl)-6,8-dimethyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-10-7-11(2)15-14(8-10)17(19)21-16(18-15)12-5-4-6-13(9-12)20-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHYXWAUNOGVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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